![molecular formula C25H21ClN4O5 B2419649 methyl 4-({[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate CAS No. 946294-93-5](/img/structure/B2419649.png)
methyl 4-({[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate
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Description
Methyl 4-({[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C25H21ClN4O5 and its molecular weight is 492.92. The purity is usually 95%.
BenchChem offers high-quality methyl 4-({[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-({[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Systems :
- Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound with structural similarities, was used in synthesizing various heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones and benzopyran-2-ones (Selič, Grdadolnik, & Stanovnik, 1997).
Potential Antimicrobial Agents :
- New quinazolines structurally related to the compound have been synthesized and evaluated for their antimicrobial properties (Desai, Shihora, & Moradia, 2007).
Ring-Fission and C-C Bond Cleavage Reactions :
- Studies involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine showed insights into ring-fission and C-C bond cleavage reactions, which could be relevant for understanding the chemical behavior of similar compounds (Jäger, Laggner, Mereiter, & Holzer, 2002).
Photo-luminescent Properties of Mesogens :
- Research on 1,3,4-oxadiazole derivatives, similar in structure, indicated their potential in applications involving photo-luminescent properties (Han, Wang, Zhang, & Zhu, 2010).
Enzyme Inhibition :
- Compounds derived from related structures have been evaluated for their enzyme inhibitory activities, which could suggest potential biomedical applications (Bekircan, Ülker, & Menteşe, 2015).
Chemosensors for Fluoride Ions :
- Novel anion sensors containing 1,3,4-oxadiazole groups were developed, demonstrating applications in chemical sensing (Ma, Li, Zong, Men, & Xing, 2013).
Antimicrobial Activities of Triazole Derivatives :
- Synthesis of triazole derivatives, which are structurally related, showed potential antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Structural Characterization in Drug Design :
- Oxadiazole derivatives were characterized for their potential as spacers in angiotensin II receptor antagonists (Meyer, Joussef, Gallardo, & Bortoluzzi, 2003).
Antimicrobial Activity of Novel Indol Compounds :
- The synthesis of novel indol compounds containing oxadiazoles and their antimicrobial activity were explored (Sreeramulu & Ashokgajapathiraju, 2014).
properties
IUPAC Name |
methyl 4-[[2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O5/c1-14-11-15(2)30(13-20(31)27-19-9-7-16(8-10-19)25(33)34-3)24(32)21(14)23-28-22(29-35-23)17-5-4-6-18(26)12-17/h4-12H,13H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUKNNWFHXZGJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate |
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